

Early Research on AM-8735 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-8735

Cat. No.: B605388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and development of **AM-8735**, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is primarily derived from the seminal publication by Gonzalez et al. in the Journal of Medicinal Chemistry (2014), which details the discovery and structure-activity relationship (SAR) of the morpholinone series that led to **AM-8735**.

Core Concepts: Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. MDM2 is a primary negative regulator of p53. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. **AM-8735** and its analogs were developed as small molecule inhibitors designed to disrupt this critical protein-protein interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AM-8735** and a selection of its analogs, as reported in the foundational research. This data highlights the structure-activity relationships within the morpholinone series.

Table 1: In Vitro Potency of **AM-8735** and Key Analogs

Compound	HTRF IC50 (nM)	SJSA-1 EdU IC50 (nM)
AM-8735	0.4	25
Analog 1	1.2	80
Analog 2	0.8	45
Analog 3	5.6	250
Analog 4	0.5	30

Table 2: In Vivo Efficacy of **AM-8735**

Compound	Xenograft Model	Dose (mg/kg)	Efficacy (Tumor Growth Inhibition)
AM-8735	SJSA-1 Osteosarcoma	41 (ED50)	50%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on **AM-8735** and its analogs.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds in disrupting the MDM2-p53 interaction.

- Materials:
 - Recombinant human MDM2 protein
 - Biotinylated p53-derived peptide

- Europium cryptate-labeled streptavidin (donor)
- XL665-labeled anti-GST antibody (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- Test compounds (serially diluted)
- Procedure:
 - MDM2 protein and the p53-derived peptide were incubated in the assay buffer.
 - Test compounds at various concentrations were added to the protein-peptide mixture.
 - Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody were added.
 - The mixture was incubated to allow for binding and the HTRF signal to develop.
 - The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.
 - The ratio of the emission signals was calculated, and the IC50 values were determined from the dose-response curves.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

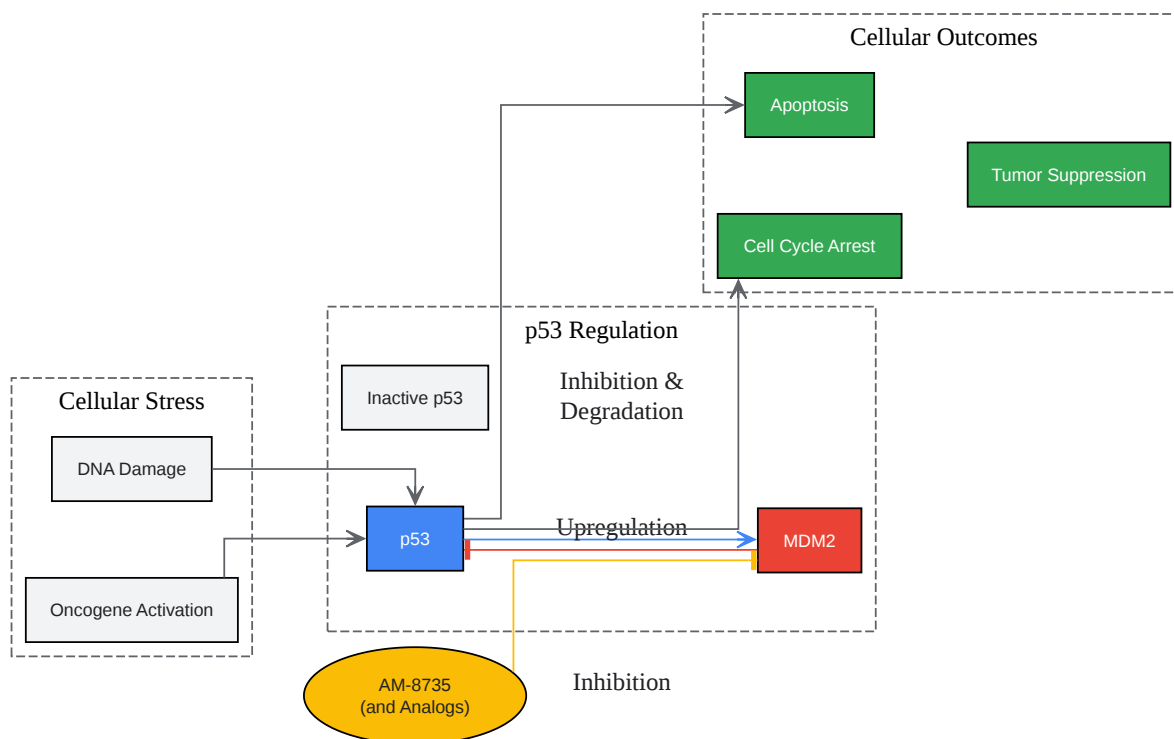
This cell-based assay was used to measure the effect of the compounds on the proliferation of cancer cells.

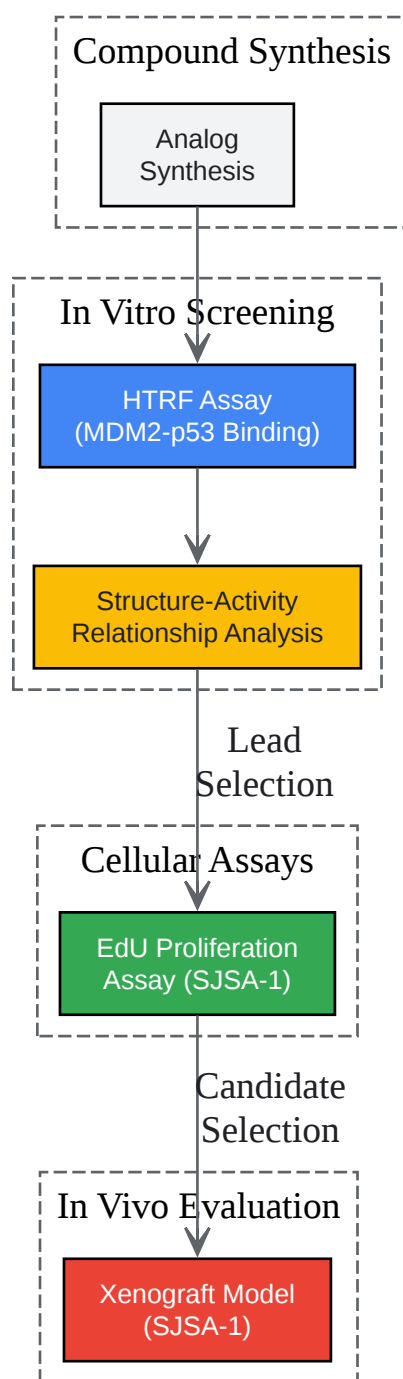
- Materials:
 - SJSA-1 (osteosarcoma) cell line
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - EdU labeling reagent
 - Fixation and permeabilization buffers
 - Click-iT® reaction cocktail with a fluorescent dye (e.g., Alexa Fluor 488)

- Nuclear stain (e.g., Hoechst 33342)
- Test compounds (serially diluted)
- Procedure:
 - SJSA-1 cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
 - EdU was added to the cell culture medium and incubated for a few hours to be incorporated into newly synthesized DNA.
 - Cells were fixed, permeabilized, and the EdU was detected by the Click-iT® reaction, which conjugates a fluorescent dye to the EdU.
 - The cell nuclei were counterstained with a nuclear stain.
 - The plates were imaged using a high-content imaging system.
 - The percentage of EdU-positive cells was quantified, and the IC50 values were calculated from the dose-response curves.

Visualizations

p53-MDM2 Signaling Pathway and Inhibition





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Early Research on AM-8735 Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605388#early-research-on-am-8735-analogs\]](https://www.benchchem.com/product/b605388#early-research-on-am-8735-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com